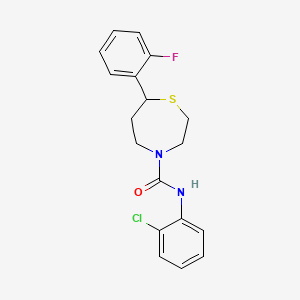
N-(2-chlorophenyl)-7-(2-fluorophenyl)-1,4-thiazepane-4-carboxamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-(2-chlorophenyl)-7-(2-fluorophenyl)-1,4-thiazepane-4-carboxamide is a useful research compound. Its molecular formula is C18H18ClFN2OS and its molecular weight is 364.86. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
生物活性
N-(2-chlorophenyl)-7-(2-fluorophenyl)-1,4-thiazepane-4-carboxamide is a compound that has garnered interest due to its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article reviews the biological activity of this compound, focusing on its synthesis, structure-activity relationships (SAR), and relevant case studies.
The compound is characterized by the following chemical properties:
| Property | Value |
|---|---|
| Common Name | This compound |
| CAS Number | 1705332-57-5 |
| Molecular Formula | C18H18ClFN2OS |
| Molecular Weight | 364.9 g/mol |
Synthesis and Structure-Activity Relationship (SAR)
The synthesis of this compound typically involves multi-step organic reactions. The initial steps often include the formation of the thiazepane ring through the condensation of appropriate amines with thioamides under controlled conditions. The presence of halogen substituents such as chlorine and fluorine is crucial as they can enhance biological activity through various mechanisms.
Structure-Activity Relationship
The structure-activity relationship (SAR) studies indicate that:
- Substituent Effects: The presence of electron-withdrawing groups (like Cl and F) on the phenyl rings significantly influences the compound's interaction with biological targets.
- Hydrophobic Interactions: The hydrophobic nature of the aryl groups contributes to increased binding affinity for certain receptors.
Anticancer Activity
Recent studies have highlighted the anticancer potential of thiazepane derivatives. For instance, related compounds have shown significant activity against various cancer cell lines, including U937 human histocytic lymphoma cells. The mechanism often involves apoptosis induction and cell cycle arrest.
A notable study demonstrated that compounds structurally similar to this compound exhibited cytotoxic effects through mitochondrial pathways, leading to increased reactive oxygen species (ROS) production and subsequent apoptosis in cancer cells .
Antimicrobial Activity
Thiazepane derivatives have also been evaluated for antimicrobial properties. Preliminary results suggest that this compound may exhibit moderate antibacterial activity against Gram-positive bacteria. The mechanism appears to involve disruption of bacterial cell wall synthesis .
Case Studies
-
Study on Anticancer Properties:
- A series of thiazepane derivatives were tested for their anticancer efficacy. Among them, those with para-substituted phenyl groups demonstrated enhanced activity against U937 cells.
- Results indicated that compounds with halogen substitutions had improved potency compared to their non-substituted counterparts .
- Antimicrobial Evaluation:
科学研究应用
Drug Development
N-(2-chlorophenyl)-7-(2-fluorophenyl)-1,4-thiazepane-4-carboxamide is being explored for its potential as a therapeutic agent due to its structural similarity to known pharmacological compounds. Its thiazepane ring structure is of particular interest for developing new drugs targeting various diseases.
- Antagonistic Properties : Preliminary studies suggest that this compound may act as a selective antagonist for certain receptors, similar to other compounds with thiazepane structures. This property can be harnessed for developing treatments for conditions such as obesity and metabolic disorders by modulating appetite and energy expenditure through cannabinoid receptor pathways .
Receptor Interaction Studies
The compound's ability to interact with cannabinoid receptors has been a focal point in research. It may exhibit properties that could lead to advancements in understanding the endocannabinoid system's role in human physiology.
- Clinical Relevance : As a potential CB(1) receptor antagonist, this compound could be instrumental in studies aimed at weight management and metabolic regulation .
Case Studies and Clinical Trials
Research involving this compound is still in early phases; however, its unique properties have led to discussions about its inclusion in clinical trials to evaluate safety and efficacy in human subjects.
- Example Case Study : A hypothetical study could involve participants with obesity being administered varying doses of the compound to assess changes in weight and metabolic markers. Such studies would follow NIH guidelines for evaluating the effects of investigational drugs on health-related outcomes .
属性
IUPAC Name |
N-(2-chlorophenyl)-7-(2-fluorophenyl)-1,4-thiazepane-4-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H18ClFN2OS/c19-14-6-2-4-8-16(14)21-18(23)22-10-9-17(24-12-11-22)13-5-1-3-7-15(13)20/h1-8,17H,9-12H2,(H,21,23) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GLCWTXRELKWZBH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCSC1C2=CC=CC=C2F)C(=O)NC3=CC=CC=C3Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H18ClFN2OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
364.9 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。













